1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while substitution reactions may yield a variety of substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of oxadiazole, pyridine, and piperidine, such as:
- 3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide
- 2-amino-1,3,4-oxadiazole derivatives
Uniqueness
1-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-(propan-2-yl)piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C22H24ClN5O2 |
---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
1-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-N-propan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H24ClN5O2/c1-14(2)25-21(29)15-8-11-28(12-9-15)20-18(7-4-10-24-20)22-26-19(27-30-22)16-5-3-6-17(23)13-16/h3-7,10,13-15H,8-9,11-12H2,1-2H3,(H,25,29) |
InChI Key |
JWJIVQAADMGAIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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